molecular formula C25H22N4O2S2 B2568738 3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-28-5

3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2568738
CAS No.: 847403-28-5
M. Wt: 474.6
InChI Key: VWFBWXCXEMOAAN-UHFFFAOYSA-N
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Description

3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound characterized by its unique structural framework that combines features of benzo[d]thiazole, triazole, and methoxyphenyl groups. This compound showcases notable potential in various scientific fields due to its intricate molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves multi-step organic reactions:

  • Formation of 4-methoxyphenyl and triazole core: : This is typically achieved through cyclization reactions under controlled temperature and pH conditions.

  • Attachment of the 1-phenylethylthio group: : Introduced via a thiol-ene click reaction, commonly employing photoinitiators and a suitable thiol source.

  • Integration of the benzo[d]thiazole structure: : This final step might involve a condensation reaction, facilitated by acid or base catalysts, to form the thiazolyl group.

Industrial Production Methods

Industrial-scale production of this compound requires optimized reaction conditions to ensure high yield and purity. This often involves the use of automated flow reactors, precise temperature control, and high-pressure systems to manage the complex multistep reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the sulfide group, converting it into sulfoxides or sulfones under the action of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the triazole ring, using reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : Electrophilic substitution reactions are common, especially on the benzothiazole ring, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Halogens (e.g., chlorine, bromine), nitro groups.

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Reduced triazole derivatives.

  • Substitution: : Halogenated or nitrated benzo[d]thiazole derivatives.

Scientific Research Applications

3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one finds application across several scientific domains:

  • Chemistry: : Serves as a precursor for synthesizing more complex molecules and in studying reaction mechanisms.

  • Biology: : Investigated for its potential role as a bioactive compound in enzyme inhibition or as a fluorescent probe.

  • Medicine: : Explored for its therapeutic potential, particularly in designing novel drugs targeting specific biological pathways.

  • Industry: : Utilized in developing advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole and triazole moieties are critical for binding to specific sites, modulating biological activities. Pathways involved might include enzyme inhibition, receptor modulation, or disruption of cellular processes.

Comparison with Similar Compounds

Compared to other compounds with similar backbones, such as benzo[d]thiazole derivatives or triazole-containing molecules, this compound stands out due to its multifunctional nature:

  • Uniqueness: : Combines multiple reactive sites, enhancing its versatility.

  • Similar Compounds

    • Benzo[d]thiazole derivatives.

    • Triazole-containing compounds.

    • Methoxyphenyl-substituted molecules.

It's fascinating how a single molecule can have such a rich tapestry of synthesis, reactions, and applications! Got more scientific curiosities to dive into?

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S2/c1-17(18-8-4-3-5-9-18)32-24-27-26-23(29(24)19-12-14-20(31-2)15-13-19)16-28-21-10-6-7-11-22(21)33-25(28)30/h3-15,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFBWXCXEMOAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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